DADPS Biotin Azide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H67N7O9SSi |

|---|---|

Molekulargewicht |

886.2 g/mol |

IUPAC-Name |

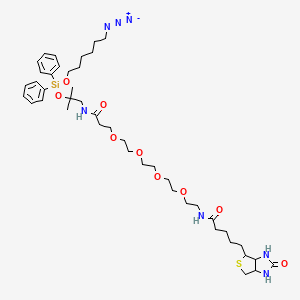

N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53) |

InChI-Schlüssel |

CSHHHVOFXKFHMG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of DADPS Biotin Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and applications of DADPS Biotin (B1667282) Azide (B81097), a crucial reagent in modern proteomics, drug discovery, and molecular biology. DADPS (dialkoxydiphenylsilane) Biotin Azide is a cleavable biotin probe that enables the efficient labeling and subsequent release of biomolecules under mild acidic conditions. This attribute makes it an invaluable tool for affinity purification-mass spectrometry (AP-MS) and other applications where the recovery of target molecules from streptavidin is essential. This document details the chemical synthesis pathway, experimental protocols, and key applications, presenting quantitative data in a clear, tabular format and illustrating complex processes through detailed diagrams.

Introduction

The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of many biological assays and purification techniques. However, the quasi-irreversible nature of this bond presents a significant challenge when the recovery of the biotinylated molecule is desired. To address this, a variety of cleavable biotinylation reagents have been developed. Among these, DADPS Biotin Azide has emerged as a particularly effective tool.[1][2]

The DADPS linker is an acid-labile dialkoxydiphenylsilane moiety that can be cleaved under mild acidic conditions, typically with 5-10% formic acid, within 30 minutes at room temperature.[1][2] This process releases the captured biomolecule with a small residual mass tag (143 Da), a desirable feature for downstream analysis by mass spectrometry.[1][3] The azide group on the this compound molecule allows for its versatile conjugation to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry reactions.

This guide will provide a detailed exposition of the synthesis of this compound, its physicochemical properties, and a typical experimental workflow for its application in proteomics research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Synonyms | Dialkoxydiphenylsilane biotin azide, Biotin-DADPS-azide | BroadPharm |

| Molecular Formula | C₄₃H₆₇N₇O₉SSi | BroadPharm |

| Molecular Weight | 886.19 g/mol | BroadPharm |

| Appearance | Slightly grey glass-like amorphous solid | Chem-Impex |

| Purity | Typically >95% (determined by HPLC) | --- |

| Solubility | Soluble in DMSO, DMF | BroadPharm |

| Storage Conditions | Store at -20°C, desiccated | BroadPharm, Vector Labs |

Synthesis of this compound

The synthesis of this compound can be accomplished through a two-step process starting from a biotin derivative. The overall reaction scheme is depicted below, followed by detailed experimental protocols for each step.

Synthesis Pathway

The synthesis involves the initial reaction of a biotin derivative with 1-amino-2-methyl-propan-2-ol to introduce a hydroxyl group, followed by the coupling of this intermediate with dichlorodiphenylsilane (B42835) (DCDPS) and subsequent reaction with 6-azidohexanol to introduce the DADPS linker and the terminal azide group.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on the synthetic scheme reported by Szychowski et al. (2010).[1]

Step 1: Synthesis of the Biotin-alkanol Intermediate

-

Reaction Setup: To a solution of Biotin-NHS ester (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF), add 1-amino-2-methyl-propan-2-ol (1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Biotin-alkanol intermediate. The reported yield for this step is 85%.[1]

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the Biotin-alkanol intermediate (1 equivalent) and triethylamine (B128534) (Et₃N, 2.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of DCDPS: Cool the solution to 0°C and add dichlorodiphenylsilane (DCDPS, 1.1 equivalents) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Addition of Azidohexanol: Add a solution of 6-azidohexanol (1.5 equivalents) in anhydrous DCM to the reaction mixture.

-

Final Reaction: Stir the reaction at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield this compound as a solid. The reported yield for this step is 55%.[1]

Characterization Data

The structural integrity and purity of the synthesized this compound should be confirmed by standard analytical techniques. A summary of expected characterization data is provided in Table 2.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the biotin moiety, the diphenylsilane (B1312307) group, the alkyl chains, and the protons adjacent to the azide group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the presence of the biotin, DADPS, and azide-alkanol components. |

| High-Resolution Mass Spectrometry (HRMS) | The calculated exact mass for the [M+H]⁺ or [M+Na]⁺ ion should be observed, confirming the elemental composition. |

| HPLC | A single major peak indicating a purity of >95%. |

Manufacturing and Quality Control

The manufacturing of this compound for commercial and research purposes requires stringent quality control measures to ensure batch-to-batch consistency and high purity.

-

Starting Material Qualification: All starting materials, including Biotin-NHS ester, 1-amino-2-methyl-propan-2-ol, dichlorodiphenylsilane, and 6-azidohexanol, must be of high purity and fully characterized.

-

In-process Controls: Reaction progress should be monitored at each step using appropriate analytical techniques such as TLC or HPLC to ensure complete conversion and minimize side-product formation.

-

Final Product Specification: The final this compound product must meet predefined specifications for purity (typically ≥95% by HPLC), identity (confirmed by ¹H NMR and MS), and appearance.

-

Stability Testing: Long-term stability studies should be conducted under recommended storage conditions (-20°C, desiccated) to establish a reliable shelf life.

Application in Proteomics: A Typical Experimental Workflow

This compound is extensively used in chemical proteomics to identify protein-protein interactions, post-translational modifications, and the targets of small molecule drugs. A typical workflow for the enrichment of alkyne-labeled proteins is outlined below.

Caption: Experimental workflow for protein enrichment using this compound.

Detailed Protocol for Protein Enrichment

-

Metabolic Labeling: Culture cells in the presence of a metabolic precursor containing an alkyne group (e.g., an alkyne-tagged amino acid or sugar).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry Reaction: To the cell lysate, add this compound, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate the reaction to allow for the covalent linkage of this compound to the alkyne-labeled proteins.

-

Affinity Purification: Add streptavidin-coated agarose (B213101) or magnetic beads to the reaction mixture and incubate to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.

-

Cleavage and Elution: Resuspend the beads in an aqueous solution of 5-10% formic acid and incubate for 30 minutes at room temperature to cleave the DADPS linker.[1] Collect the supernatant containing the released proteins.

-

Downstream Analysis: The eluted proteins can then be identified and quantified using mass spectrometry-based proteomics techniques.

Conclusion

This compound is a powerful and versatile tool for the study of biomolecules. Its efficient synthesis, coupled with the bioorthogonal nature of click chemistry and the mild conditions required for cleavage, makes it an ideal reagent for a wide range of applications in chemical biology, proteomics, and drug development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its adoption and successful implementation in the laboratory. As research in these fields continues to advance, the utility of cleavable probes like this compound is expected to grow, enabling new discoveries and a deeper understanding of complex biological systems.

References

The DADPS Linker: A Superior Tool for Cleavable Applications in Research and Drug Development

A Technical Guide to the Key Advantages and Methodologies of the Dialkoxydiphenylsilane (DADPS) Linker

In the landscape of chemical biology and drug development, the ability to selectively isolate and identify proteins of interest is paramount. Cleavable linkers, molecules designed to bridge a probe or drug to a target and then be selectively broken, are central to these endeavors. Among the various options, the dialkoxydiphenylsilane (DADPS) linker has emerged as a particularly advantageous tool, offering a combination of stability, mild cleavage conditions, and minimal residual modification. This technical guide provides an in-depth exploration of the core benefits of the DADPS linker, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific pursuits.

Core Advantages of the DADPS Linker

The DADPS linker stands out for several key reasons that make it a preferred choice in applications such as chemical proteomics and the development of antibody-drug conjugates (ADCs).

-

Mild and Efficient Cleavage: A significant advantage of the DADPS linker is its susceptibility to cleavage under mild acidic conditions.[1][2] Typically, treatment with 10% formic acid for as little as 30 minutes is sufficient to efficiently break the linker and release the captured biomolecule.[1][2] This gentle cleavage is compatible with mass spectrometry sample preparation protocols and helps to preserve the integrity of the released molecules, which might be sensitive to harsher chemical treatments.[3][4]

-

Superior Proteomic Performance: Comparative studies have demonstrated the superior performance of the DADPS linker in chemoproteomic workflows. When benchmarked against other cleavable linkers, such as the azobenzene (B91143) (AZO) linker, the DADPS linker consistently yields a higher number of identified peptides and proteins.[3][4][5] This enhanced performance is attributed to its clean cleavage and the avoidance of artifactual modifications that can occur with other linkers.[3][4]

-

Small and Defined Residual Mass: Upon cleavage, the DADPS linker leaves a small, predictable molecular fragment on the labeled biomolecule.[1][2] Depending on the specific probe design, this residual mass can be as small as 84 Da or 143 Da.[1][2] This minimal and known modification simplifies data analysis in mass spectrometry, facilitating the confident identification of modified peptides and their precise location.

-

Facile Synthesis and Versatility: The development of solid-phase compatible DADPS-Fmoc building blocks has streamlined the synthesis of customized capture reagents.[6][7][8] This enables the straightforward incorporation of various functionalities, such as biotin (B1667282) for enrichment and azide (B81097) or alkyne groups for "click" chemistry conjugation, into a single reagent.[6][8] This versatility allows for the design of tailored probes for a wide range of applications.

Quantitative Performance Data

The advantages of the DADPS linker are substantiated by quantitative data from various proteomic studies. The following tables summarize key performance metrics, highlighting its superiority in identifying and quantifying proteins and peptides.

| Linker Type | Enrichment Method | Number of Unique Cysteine Residues Identified (Total) | Number of Unique Cysteine Residues Identified (in all 3 replicates) | Reference |

| DADPS | After Proteolysis | 11,400 | 7,866 | [4] |

| AZO | After Proteolysis | 9,362 | 4,326 | [4] |

| DADPS | Before Proteolysis | 10,316 | 6,676 | [4] |

| AZO | Before Proteolysis | 6,664 | 2,795 | [4] |

Table 1: Comparison of DADPS and AZO Linkers in Cysteine Residue Identification. This table clearly shows that the DADPS linker consistently enabled the identification of a greater number of unique cysteine residues compared to the AZO linker, regardless of the enrichment strategy.[4]

| Reagent | Peptide Spectral Matches (PSMs) | Unique Peptides | Proteins Identified | Reference |

| Reagent 10 (DADPS-based) | ~25,000 | ~12,500 | ~2,500 | [8] |

| Reagent 11 (DADPS-based) | ~26,000 | ~13,000 | ~2,600 | [8] |

| Reagent 12 (DADPS-based) | ~27,000 | ~13,500 | ~2,700 | [8] |

| Reagent 13 (DADPS-based) | ~28,000 | ~14,000 | ~2,800 | [8] |

Table 2: Performance of Different DADPS-based Capture Reagents. This table illustrates the robust performance of various customized DADPS-based reagents in a chemoproteomics workflow, as measured by the number of peptide spectral matches, unique peptides, and identified proteins.[8]

Experimental Protocols

To facilitate the adoption of the DADPS linker in research, this section provides detailed methodologies for key experimental procedures.

Synthesis of a DADPS-Biotin-Azide Probe

The synthesis of a DADPS-based probe can be achieved through a streamlined process. A representative synthetic scheme is outlined below, based on established methods.[1]

Scheme 1: Synthesis of a DADPS Biotin Probe

Caption: Synthetic route for a DADPS-Biotin-Azide probe.

Materials:

-

Biotin-PEG-amine

-

Dialkoxydiphenylsilane chloride

-

Azido-alcohol

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Standard laboratory glassware and purification supplies (silica gel chromatography)

Procedure:

-

Dissolve Biotin-PEG-amine and a slight molar excess of triethylamine in anhydrous DCM.

-

Slowly add a solution of dialkoxydiphenylsilane chloride in anhydrous DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to obtain the DADPS-Biotin intermediate.

-

Dissolve the DADPS-Biotin intermediate and a molar excess of azido-alcohol in anhydrous DCM with triethylamine.

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Work up the reaction as described in steps 5 and 6.

-

Purify the final product by silica gel chromatography to yield the DADPS-Biotin-Azide probe.

General Protocol for Chemoproteomic Profiling using a DADPS Linker

This protocol outlines a typical workflow for identifying protein targets using a DADPS-based chemical probe.

Caption: Chemoproteomic workflow using a DADPS linker.

Materials:

-

Cell lysate

-

Alkyne-functionalized probe specific to the protein of interest

-

DADPS-Biotin-Azide probe

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent

-

Streptavidin-coated beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

10% Formic acid solution

-

LC-MS/MS instrumentation and data analysis software

Procedure:

-

Protein Labeling: Incubate the cell lysate with the alkyne-functionalized probe to allow for covalent modification of the target proteins.

-

Click Chemistry: Perform a copper-catalyzed or copper-free azide-alkyne cycloaddition ("click" reaction) by adding the DADPS-Biotin-Azide probe to the labeled lysate. This attaches the biotin tag to the probe-modified proteins.

-

Enrichment: Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated proteins.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This typically involves buffers containing detergents (e.g., SDS) and chaotropic agents (e.g., urea).

-

On-Bead Cleavage: Resuspend the beads in a 10% formic acid solution and incubate for 30-60 minutes at room temperature to cleave the DADPS linker and release the captured peptides or proteins.

-

LC-MS/MS Analysis: Collect the supernatant containing the released molecules, desalt if necessary, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein database to identify the proteins that were originally labeled by the probe.

Cleavage of the DADPS Linker

The cleavage of the DADPS linker is a straightforward acid-catalyzed hydrolysis.

Caption: Acid-catalyzed cleavage of the DADPS linker.

This process efficiently breaks the silicon-oxygen bond, releasing the biomolecule with a hydroxyl group and leaving the silicon-containing portion attached to the probe, which remains bound to the enrichment resin.

Conclusion

The cleavable DADPS linker represents a significant advancement in the toolkit available to researchers in chemical biology, proteomics, and drug discovery. Its combination of mild and efficient cleavage, superior performance in identifying target molecules, and the small, defined residual mass it imparts make it a highly effective and reliable tool. The availability of versatile synthetic routes further enhances its applicability, allowing for the creation of custom probes for a multitude of research questions. By understanding the core advantages and employing the detailed protocols outlined in this guide, scientists can leverage the power of the DADPS linker to accelerate their discoveries and drive innovation.

References

- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Solid-Phase Compatible Silane-Based Cleavable Linker Enables Custom Isobaric Quantitative Chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Applications of DADPS Biotin Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DADPS (dialkoxydiphenylsilane) Biotin (B1667282) Azide (B81097) is a versatile chemical probe that has become an invaluable tool in modern life sciences research, particularly in the fields of proteomics, cell biology, and drug discovery. Its unique structure, featuring a biotin moiety for affinity purification, an azide group for bioorthogonal "click" chemistry, and a chemically cleavable DADPS linker, offers significant advantages over traditional biotinylation reagents. The key feature of the DADPS linker is its susceptibility to cleavage under mild acidic conditions, such as dilute formic acid, allowing for the efficient and gentle release of captured biomolecules.[1][2] This attribute is particularly beneficial in proteomics studies, as it minimizes the co-elution of contaminating proteins often associated with harsh elution methods required to disrupt the strong streptavidin-biotin interaction.[1][2] This guide provides a comprehensive overview of the applications of DADPS Biotin Azide, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its integration into various research pipelines.

Core Applications of this compound

The unique properties of this compound lend themselves to a variety of applications, including:

-

Proteomics: For the enrichment and identification of specific protein populations, such as newly synthesized proteins or post-translationally modified proteins.[3][4]

-

Cell Imaging: For the fluorescent labeling of cellular components to visualize their localization and dynamics.[4]

-

Drug Delivery Systems: As a linker in the development of targeted drug delivery vehicles, such as antibody-drug conjugates (ADCs).[4]

-

PROTACs: In the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[5]

Proteomics: A Powerful Tool for Affinity Purification

The most well-documented application of this compound is in the field of proteomics for the affinity-based enrichment of target proteins. The workflow typically involves the metabolic or chemical incorporation of an alkyne-bearing reporter into proteins of interest, followed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with this compound. The biotinylated proteins can then be captured on streptavidin-coated beads and subsequently released for mass spectrometry analysis by cleaving the DADPS linker with formic acid.

Quantitative Data in Proteomics

A key advantage of the DADPS linker is its superior performance in quantitative proteomics studies compared to other cleavable linkers. A comparative study of the DADPS linker and the azobenzene (B91143) (AZO) linker for profiling the cellular cysteinome demonstrated that the DADPS linker enabled the identification of a significantly higher number of unique cysteine residues.[6][7] In one study, the application of the DADPS linker resulted in the detection and quantification of over 10,000 unique cysteine residues, a nearly 3-fold increase over previous studies using other cleavable biotin linkers.[3][6][7][8]

| Linker Type | Number of Unique Cysteine Residues Identified | Fold Increase | Reference |

| DADPS | >10,000 | ~3x | [3][6][7][8] |

| Previous Cleavable Linkers | Not specified | - | [3][6][7][8] |

Experimental Protocol: Protein Enrichment from Cell Lysate

The following protocol is adapted from the "Click-&-Go® DADPS Protein Enrichment Kit" and provides a detailed methodology for the biotinylation and enrichment of alkyne-modified proteins from a cell lysate.[9][10]

1. Preparation of Cell Lysate:

-

Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0).[9]

-

Clarify the lysate by centrifugation.

2. Click Chemistry Reaction:

-

To 1 mL of cell lysate, add the following reagents in order:

-

Incubate the reaction for 90 minutes at room temperature with rotation.[9]

3. Protein Precipitation:

-

Precipitate the proteins by adding methanol (B129727) and chloroform.

-

Collect the protein pellet by centrifugation.

-

Wash the pellet with methanol and air-dry.

4. Affinity Purification:

-

Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., 1% SDS in PBS).

-

Add streptavidin-coated agarose (B213101) beads and incubate for 2 hours at room temperature with rotation.

-

Wash the beads extensively to remove non-specifically bound proteins. A typical washing series includes washes with the resuspension buffer, a high-stringency buffer (e.g., 1% SDS in 8 M urea), and PBS.

5. Elution of Captured Proteins:

-

Collect the eluate containing the released proteins.

-

The eluted proteins can then be prepared for downstream analysis, such as mass spectrometry.

Proteomics Workflow Diagram

References

- 1. biorxiv.org [biorxiv.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Understanding the role of azide in DADPS Biotin Azide

An In-Depth Technical Guide to the Role of Azide (B81097) in DADPS Biotin (B1667282) Azide for Researchers, Scientists, and Drug Development Professionals

Introduction

DADPS Biotin Azide is a sophisticated chemical probe designed for the selective labeling and enrichment of biomolecules in complex biological systems. This trifunctional molecule integrates three key components: a high-affinity biotin tag for purification, an acid-cleavable DADPS (dialkoxydiphenylsilane) linker for mild sample release, and a reactive azide group for covalent bond formation.[1][2][3] This guide focuses on the central role of the azide functional group, explaining how it serves as the linchpin for the probe's utility in advanced life sciences research, particularly in the fields of proteomics, glycomics, and drug discovery.

The azide moiety is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][5][6] By leveraging the unique reactivity of the azide group, researchers can covalently attach the DADPS-Biotin probe to specifically modified target molecules, enabling their subsequent detection and isolation.

The Core Function of the Azide Group: Enabling Bio-orthogonal Ligation

The primary role of the azide (-N₃) group in this compound is to function as a highly specific and stable reactive handle for covalent bioconjugation. Azides are considered bio-orthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, such as amines and thiols.[7][8] This inertness prevents non-specific labeling of proteins and other biomolecules, ensuring that the probe only reacts with its intended target.[7]

The azide group's reactivity is "unlocked" in the presence of a complementary alkyne-containing molecule through a reaction known as the Huisgen 1,3-dipolar cycloaddition.[9] This reaction is most efficiently performed in biological applications using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry.[4][5][9]

Key Roles of the Azide Moiety:

-

Specificity: The azide group selectively reacts with terminal alkynes, forming a stable triazole linkage.[6][10] This ensures that the biotin tag is attached only to molecules that have been pre-labeled with an alkyne.

-

Efficiency: The copper-catalyzed reaction proceeds rapidly and with high yield under aqueous, biocompatible conditions (neutral pH and ambient temperature).[4][5][6]

-

Stability: The resulting triazole ring is exceptionally stable, ensuring that the biotin label remains attached throughout downstream applications like cell lysis, affinity purification, and enzymatic digestion.

Mechanism of Action: The Click Chemistry Reaction

The covalent attachment of this compound to a target molecule is a two-step process. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, enzymatically, or chemically tagged with a terminal alkyne. Second, the this compound is introduced, and in the presence of a copper(I) catalyst, it "clicks" onto the alkyne-tagged molecule.

The copper(I)-catalyzed mechanism significantly accelerates the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction) and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5]

Quantitative Data

The performance of this compound is characterized by the efficiency of both its conjugation and cleavage steps. While specific kinetic data for the DADPS probe's click reaction are not readily published, the reaction is known to be rapid and high-yielding, typically reaching completion within 1-2 hours at room temperature.[11] The key quantitative feature of the DADPS linker is its cleavability under mild acidic conditions.

| Parameter | Value / Condition | Source |

| Cleavage Reagent | 5% or 10% Formic Acid in water | [1][12] |

| Cleavage Time | 30 minutes | [1][12][13] |

| Cleavage Temperature | Room Temperature | [12] |

| Residual Mass on Protein | 143 Da | [1][12][13] |

| Solubility | DMSO, DMF, THF, DCM, Chloroform | [1][2] |

| Molecular Formula | C₄₃H₆₇N₇O₉SSi | [1][2] |

Experimental Protocols

Protocol 1: General Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC

This protocol provides a general workflow for attaching this compound to proteins that have been metabolically labeled with an alkyne-containing amino acid analog (e.g., L-homopropargylglycine, HPG).

A. Materials and Reagents:

-

Cell lysate containing HPG-labeled proteins (1-2 mg/mL in a suitable lysis buffer without DTT or other reducing agents).

-

This compound.

-

Click Reaction Master Mix Components:

-

Copper (II) Sulfate (CuSO₄): 50 mM stock in water.

-

Reducing Agent (e.g., Sodium Ascorbate): 500 mM stock in water, freshly prepared.

-

Copper Ligand (e.g., THPTA or BTTAA): 50 mM stock in water or DMSO.

-

This compound: 10 mM stock in DMSO.

-

B. Protocol Steps:

-

Prepare Lysate: Start with 50 µL of cell lysate containing approximately 50-100 µg of alkyne-labeled protein.

-

Prepare Click Reaction Master Mix: For each 50 µL reaction, prepare a master mix by adding the reagents in the following order. Note: It is critical to add the copper and reducing agent last and separately to avoid premature precipitation.

-

35 µL of PBS or reaction buffer.

-

1 µL of 10 mM this compound stock (Final concentration: 200 µM).

-

2 µL of 50 mM Copper Ligand stock (Final concentration: 2 mM).

-

10 µL of 50 mM CuSO₄ stock (Final concentration: 10 mM).

-

2 µL of 500 mM Sodium Ascorbate stock (Final concentration: 20 mM).

-

-

Initiate Labeling Reaction: Add the freshly prepared master mix to the 50 µL of protein lysate.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.[11]

-

Downstream Processing: The biotinylated proteins are now ready for affinity purification using streptavidin-agarose beads.

Protocol 2: Affinity Purification and Cleavage

A. Materials and Reagents:

-

Streptavidin-agarose beads.

-

Wash Buffer (e.g., PBS with 0.1% SDS).

-

Neutralization Buffer: (e.g., 1M Tris-HCl, pH 8.0).

B. Protocol Steps:

-

Binding: Add streptavidin beads to the reaction mixture from Protocol 1 and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins (perform at least three washes).

-

Elution/Cleavage: To release the captured proteins from the beads, add 2-3 bead volumes of Cleavage Buffer (10% Formic Acid).

-

Incubation: Incubate for 30 minutes at room temperature with gentle agitation.[12][13]

-

Collection: Pellet the beads and carefully collect the supernatant containing the cleaved, formerly biotinylated proteins.

-

Neutralization: Immediately neutralize the eluate by adding Neutralization Buffer to protect the proteins from acid hydrolysis. The sample is now ready for downstream analysis like SDS-PAGE or mass spectrometry.

Visualization of Experimental Workflow and Relationships

The following diagrams illustrate the logical flow of a typical experiment using this compound and the relationship between its molecular components.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 1260247-50-4 | BroadPharm [broadpharm.com]

- 4. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. interchim.fr [interchim.fr]

- 7. Bioconjugation viaazide–Staudinger ligation: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 11. benchchem.com [benchchem.com]

- 12. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biotin-Streptavidin Interaction in DADPS Probe Experiments

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin (B1667282) to biomolecules, coupled with its remarkably strong and specific interaction with streptavidin, represents one of the most robust and widely utilized tools in life sciences. This system's utility is profoundly enhanced by the development of cleavable linkers, which permit the recovery of captured molecules under mild conditions. Among these, the dialkoxydiphenylsilane (DADPS) linker stands out for its acid-labile nature, offering a significant advantage in applications such as proteomics and drug target identification. This guide provides a comprehensive overview of the core principles of the biotin-streptavidin interaction, the unique features of DADPS probes, and their integrated application in experimental workflows.

The Core Interaction: Biotin and Streptavidin

The affinity between biotin (Vitamin B7) and the protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1][2] This near-irreversible binding is characterized by a very low dissociation constant (Kd), making the complex extraordinarily stable.[1][2][3] The bond forms rapidly and remains intact even when exposed to extremes of pH, temperature, and denaturing agents.[1][2][3]

Streptavidin is a tetrameric protein, meaning each molecule can bind up to four molecules of biotin.[2] This multivalency is a key feature, enabling signal amplification and the formation of larger complexes, which is highly advantageous in detection and purification assays.[2]

Table 1: Quantitative Properties of the Biotin-Streptavidin Interaction

| Parameter | Value | Description |

| Dissociation Constant (Kd) | ~10-14 to 10-15 M | A measure of binding affinity; the extremely low value indicates a very strong and stable interaction.[1][2][3][4] |

| Association Rate Constant (kon) | 3.0 x 106 to 4.5 x 107 M-1s-1 | Represents the rate at which the biotin-streptavidin complex forms.[5] The binding is considered very rapid.[1][3] |

| Streptavidin Molecular Weight (MW) | ~53 kDa (tetramer) | The mass of the tetrameric protein.[1][3] |

| Streptavidin Isoelectric Point (pI) | 5-6 | Unlike avidin (B1170675) (pI=10), streptavidin's near-neutral pI reduces non-specific binding in many applications.[2] |

| Thermal Stability of Complex | Melting temperature > 112°C | The binding of biotin significantly increases the thermal stability of streptavidin from ~75°C to over 112°C.[6] |

DADPS Probes: An Advancement for Reversible Capture

While the strength of the biotin-streptavidin interaction is its greatest asset, it also presents a significant challenge: the elution of the biotinylated molecule from the streptavidin support often requires harsh, denaturing conditions.[7][8][9] Such conditions can compromise the integrity of the captured biomolecule, rendering it unsuitable for downstream functional analysis.

DADPS (dialkoxydiphenylsilane) biotin probes were developed to overcome this limitation.[7][10][11] These probes incorporate a chemically cleavable linker between the biotin moiety and a reactive group (e.g., an azide (B81097) or alkyne for "click chemistry"). The DADPS linker is specifically designed to be stable under physiological conditions but easily cleaved under mild acidic conditions.[7][9][10][11]

Table 2: Characteristics of DADPS Biotin Probes

| Feature | Description |

| Cleavage Condition | 5% - 10% formic acid for 30 minutes at room temperature.[7][10][11] |

| Cleavage Mechanism | Acid-catalyzed hydrolysis of the silane-based linker. |

| Post-Cleavage Mass Tag | Leaves a small residual mass tag (143 Da) on the labeled biomolecule.[7][10][11] |

| Reactive Groups | Commonly synthesized with azide or alkyne groups for bio-orthogonal conjugation via click chemistry.[12][13] |

| Applications | Proteomics, mapping small-molecule protein interactions, identification of post-translationally modified proteins.[10][14][15] |

Experimental Workflow and Methodologies

The use of DADPS-biotin probes typically follows a multi-step workflow involving bio-orthogonal labeling, affinity capture, and mild elution, making it ideal for the enrichment of specific proteins from complex mixtures like cell lysates.

This protocol is a generalized methodology for the enrichment of proteins labeled with a DADPS-Biotin probe.[16] It is optimized for approximately 1 mL of soluble protein at a 1 mg/mL concentration.[16] Investigators should optimize buffer conditions and digestion parameters for their specific applications.

A. Reagent and Sample Preparation:

-

Lysis & Resuspension Buffer: 50 mM Tris, 150 mM NaCl, 1% SDS. Other denaturing buffers (e.g., 6 M urea) are also compatible.[16]

-

Streptavidin Resin Preparation:

-

Thoroughly resuspend a 50% streptavidin agarose (B213101) slurry.

-

Transfer 100 µL of the slurry (50 µL of settled resin) to a microfuge tube.[16]

-

Wash the resin twice with 1 mL of PBS and once with 1 mL of Resuspension Buffer.[16]

-

-

Protein Sample: Ensure your protein sample, which has already undergone the click chemistry reaction with the DADPS-Biotin probe, is solubilized in Resuspension Buffer (e.g., by bath sonication).[16]

B. Affinity Capture:

-

Resuspend the washed streptavidin resin in 200 µL of Resuspension Buffer.[16]

-

Add the resin slurry to the solubilized, biotinylated protein sample.[16]

-

Incubate on a rotator for 2 hours at room temperature to allow for efficient binding.[16]

C. Washing:

-

Centrifuge the sample to pellet the resin and discard the supernatant.

-

Wash the resin sequentially with the following solutions to remove non-specifically bound proteins:

D. Elution via DADPS Cleavage:

-

After the final wash, resuspend the resin pellet in 100 µL of 5% or 10% formic acid in water.[7]

-

Incubate for 30 minutes at room temperature with gentle mixing.[7][10]

-

Centrifuge the beads (e.g., 2 min at 2000 x g) and carefully collect the supernatant, which contains the released proteins.[16]

-

To maximize recovery, the elution step (D1-D3) can be repeated, and the eluents combined.[16]

-

The eluted sample is now ready for downstream processing, such as precipitation, desalting, and analysis by mass spectrometry or Western blot.[16]

Application in Drug Development: Target Identification

A critical application of this technology in drug development is the identification of cellular targets for a small molecule drug candidate. A common strategy involves synthesizing an analog of the drug with a bio-orthogonal handle (e.g., an alkyne). This probe is introduced to cells, where it binds its protein targets. The DADPS-biotin-streptavidin system is then used to isolate these target proteins for identification.

This workflow enables researchers to confidently identify the proteins that interact with a drug candidate within a complex cellular proteome, providing crucial insights into its mechanism of action and potential off-target effects. The mild cleavage afforded by the DADPS linker ensures that the identified protein complexes are preserved, offering a more accurate snapshot of the in vivo interactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DADPS Biotin Alykne - Creative Biolabs [creative-biolabs.com]

- 12. DADPS Biotin Alkyne, 2241685-22-1 | BroadPharm [broadpharm.com]

- 13. DADPS Biotin Azide, 1260247-50-4 | BroadPharm [broadpharm.com]

- 14. chemimpex.com [chemimpex.com]

- 15. biorxiv.org [biorxiv.org]

- 16. vectorlabs.com [vectorlabs.com]

DADPS Biotin Azide safety and handling guidelines

An In-Depth Technical Guide to the Safety and Handling of DADPS Biotin (B1667282) Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for DADPS Biotin Azide (CAS No. 1260247-50-4), a versatile reagent used in bioconjugation, proteomics, and various molecular biology applications. The information is intended to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, is a complex molecule designed for "click chemistry" applications. Its key features include a biotin moiety for affinity purification, a cleavable DADPS (dialkoxydiphenylsilane) linker, and a terminal azide group for conjugation to alkyne-modified molecules.

| Property | Value | References |

| Synonyms | Biotin-PEG4-amino-t-Bu-DADPS-C6-azide; Biotin-Dadps-azide | |

| CAS Number | 1260247-50-4 | |

| Molecular Formula | C₄₃H₆₇N₇O₉SSi | |

| Molecular Weight | 886.19 g/mol | |

| Appearance | Slightly grey glass-like amorphous solid; Colorless oil to amorphous solid | |

| Purity | ≥90% or >95% (depending on supplier) | |

| Solubility | Soluble in DMSO, DMF, THF, DCM, Chloroform |

Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for products containing this compound, the compound is not classified as a hazardous substance or mixture. However, as with any chemical reagent, appropriate laboratory safety precautions should be followed.

| Hazard Identification | Precautionary Measures |

| Not a hazardous substance or mixture. | Wear protective gloves, clothing, and eye/face protection. |

| No known significant effects or critical hazards. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Wash hands thoroughly after handling. | |

| Use only in a well-ventilated area. |

Toxicological Data:

No specific toxicological data such as LD50 or permissible exposure limits for this compound are available in the provided search results.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

| Aspect | Guideline | References |

| Storage Temperature | Store at -20°C for long-term storage (months to years). May be stored at 0-4°C for short-term (days to weeks). | |

| Storage Conditions | Keep in a dry, dark place. Desiccate. | |

| Shipping | Shipped under ambient temperature as a non-hazardous chemical. The product is stable for a few weeks during ordinary shipping. Some suppliers may ship frozen. | |

| Solution Stability | The compound is unstable in solution. It is recommended to prepare solutions freshly and use them promptly. |

Experimental Protocols and Applications

This compound is primarily used as a cleavable biotinylation reagent in various proteomics and chemical biology workflows. Its azide group allows for covalent labeling of alkyne-containing biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry". The incorporated biotin enables the enrichment of labeled molecules using streptavidin-based affinity purification.

A key feature of the DADPS linker is its acid-lability. Captured biomolecules can be released under mild acidic conditions, such as with 5% or 10% formic acid, which is advantageous for downstream analysis like mass spectrometry.

Experimental Workflow:

The following diagram illustrates a general experimental workflow for using this compound.

An In-Depth Technical Guide to Click Chemistry with DADPS Biotin Azide

For researchers, scientists, and drug development professionals, the precise and efficient labeling and isolation of biomolecules are paramount for unraveling complex biological processes. Click chemistry, a suite of bioorthogonal reactions, has emerged as a powerful tool for these applications. This guide provides a comprehensive overview of click chemistry utilizing DADPS Biotin (B1667282) Azide (B81097), a versatile reagent that combines the specificity of click chemistry with an acid-cleavable linker for facile recovery of target molecules.

Introduction to Click Chemistry and DADPS Biotin Azide

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, and that proceed under mild, aqueous conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide- and an alkyne-functionalized molecule. This bioorthogonal reaction, meaning it does not interfere with native biological processes, is ideal for labeling biomolecules in complex environments like cell lysates or even living organisms.

This compound is a key reagent in this field, featuring three essential components:

-

Biotin: A small molecule with an exceptionally high affinity for streptavidin, enabling highly efficient affinity purification of labeled molecules.

-

Azide group: The reactive handle for participating in the click chemistry reaction with an alkyne-modified target.

-

DADPS (dialkoxydiphenylsilane) linker: An acid-cleavable spacer arm connecting the biotin and azide moieties. This feature is crucial for releasing the captured biomolecules from streptavidin beads under mild conditions, overcoming the harsh elution methods typically required due to the strong biotin-streptavidin interaction.

The structure of this compound allows for a streamlined workflow: labeling of a target molecule via click chemistry, enrichment using streptavidin affinity chromatography, and subsequent release of the purified molecule for downstream analysis, such as mass spectrometry.

The Click Chemistry Reaction: Mechanism and Advantages

The core of this technology is the CuAAC reaction. In this reaction, a terminal alkyne and an azide undergo a [3+2] cycloaddition in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.

The key advantages of using the CuAAC reaction with this compound include:

-

High Specificity: Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly selective and minimizes off-target labeling.

-

High Efficiency: The reaction proceeds rapidly and with high yields, often completed in under an hour at room temperature.

-

Biocompatibility: The reaction can be performed in aqueous buffers and is compatible with a wide range of biological molecules.

-

Cleavability: The DADPS linker allows for the gentle release of captured molecules, preserving their integrity for further analysis.

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Quantitative Data and Performance

The selection of a biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This compound offers superior performance in several key areas, particularly in the context of proteomic studies.

| Parameter | This compound | Other Cleavable Linkers (e.g., AZO) | Non-Cleavable Biotin Azide |

| Cleavage Condition | Mild acid (e.g., 10% formic acid) | Reducing agents (e.g., sodium dithionite) or UV light | Not applicable (requires harsh denaturation) |

| Cleavage Efficiency | >98% in 30 minutes with 10% formic acid. | Variable, can be incomplete. | Not applicable. |

| Identified Peptides | High number of unique peptide identifications. | Generally lower number of identifications compared to DADPS. | Not ideal for peptide-centric analysis due to harsh elution. |

| Selectivity | Highly selective labeling. | Can exhibit off-target labeling. | High selectivity of the click reaction. |

| Residual Mass | Small (143 Da) residual mass post-cleavage. | Larger residual mass, potential for side reactions. | Not applicable. |

A comparative study profiling the cellular cysteinome demonstrated that the use of the DADPS linker resulted in a significantly higher number of identified unique cysteine residues compared to the azobenzene (B91143) (AZO) cleavable linker. This highlights the superior performance of the DADPS linker in complex proteomic experiments.

Experimental Protocols

This section provides a general protocol for the labeling and enrichment of an alkyne-modified protein using this compound.

Materials

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator (e.g., THPTA)

-

Streptavidin agarose (B213101) resin

-

Wash buffers (e.g., PBS with and without detergents)

-

Elution buffer (e.g., 10% formic acid)

Protocol for Protein Labeling and Enrichment

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

-

Prepare stock solutions of copper(II) sulfate, reducing agent, and copper chelator in water.

-

-

Click Chemistry Reaction:

-

To your alkyne-modified protein sample, add the copper chelator, this compound, and copper(II) sulfate.

-

Initiate the reaction by adding the freshly prepared reducing agent.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the protein to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.

-

-

Enrichment of Biotinylated Proteins:

-

Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with a mild detergent).

-

Add streptavidin agarose resin and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

-

Washing:

-

Wash the resin extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, high salt buffer, PBS with detergent) is recommended.

-

-

Elution:

-

To release the captured proteins, incubate the resin with 10% formic acid for 30 minutes at room temperature.

-

Collect the eluate containing the purified proteins.

-

A second elution can be performed to maximize recovery.

-

-

Downstream Analysis:

-

The eluted proteins can be neutralized and prepared for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Caption: General experimental workflow for protein labeling and enrichment.

Application in Signaling Pathway Elucidation: The EGFR Pathway

A powerful application of this technology is in the elucidation of signaling pathways. By using metabolic labeling to introduce alkyne-modified sugars or amino acids, researchers can capture and identify proteins involved in specific cellular processes. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, is a prime example of a pathway that can be interrogated using this approach.

For instance, cells can be treated with an alkyne-modified sugar to label glycoproteins. Upon stimulation with EGF, changes in the glycosylation status of proteins within the EGFR signaling cascade can be captured using this compound, followed by enrichment and identification by mass spectrometry. This allows for the identification of novel glycoproteins involved in EGFR signaling and a better understanding of how glycosylation regulates this pathway.

Caption: Simplified EGFR signaling pathway, a target for proteomic studies.

Conclusion

This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the selective labeling and enrichment of biomolecules. Its key feature, the acid-cleavable DADPS linker, provides a significant advantage for the recovery and analysis of captured targets, particularly in the field of proteomics. For researchers in drug discovery and molecular biology, this technology opens new avenues for identifying protein-protein interactions, characterizing post-translational modifications, and elucidating complex signaling pathways, ultimately accelerating the pace of biological discovery.

Methodological & Application

Application Notes and Protocols for Protein Labeling with DADPS Biotin Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the labeling of proteins using DADPS Biotin (B1667282) Azide (B81097), a cleavable biotin probe utilized in bio-orthogonal chemistry. These application notes are intended to guide researchers through the process of protein labeling, affinity purification, and subsequent analysis, with a focus on applications in proteomics and drug development.

Introduction

DADPS (dialkoxydiphenylsilane) Biotin Azide is a versatile tool in chemical biology for the selective labeling and enrichment of proteins. It is particularly valuable in "click chemistry," a set of bio-orthogonal reactions that enable the specific covalent ligation of a probe to a target molecule in a complex biological environment. The DADPS Biotin Azide probe contains three key functional components: an azide group for click chemistry-mediated conjugation to alkyne-modified proteins, a biotin moiety for high-affinity binding to streptavidin, and a DADPS linker that is cleavable under mild acidic conditions.[1][2]

The strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) allows for highly efficient capture of biotinylated proteins. However, this strong interaction poses a challenge for the elution of captured proteins under non-denaturing conditions.[3] Conventional elution methods often require harsh conditions, such as boiling in denaturing buffers, which can lead to the co-elution of non-specifically bound proteins and contaminants from the affinity resin.[2][3] The DADPS linker overcomes this limitation by allowing for the release of captured biomolecules under mild acidic conditions (e.g., 5-10% formic acid), preserving the integrity of the protein for downstream applications.[1][2] Upon cleavage, a small molecular fragment (mass tag) is left on the labeled protein.[1][2] This feature makes this compound an attractive probe for applications in proteomics, such as activity-based protein profiling (ABPP) and the identification of newly synthesized proteins.[1][3]

Principle of this compound Labeling

The workflow for protein labeling with this compound typically involves the metabolic incorporation of a non-canonical amino acid containing an alkyne group into proteins of interest. These alkyne-modified proteins can then be specifically labeled with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotinylated proteins are subsequently captured using streptavidin-functionalized resin. After washing away non-specifically bound proteins, the captured proteins are eluted by cleaving the DADPS linker with formic acid. The eluted proteins can then be analyzed by various downstream methods, including mass spectrometry or western blotting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of this compound.

| Parameter | Value | Reference |

| Cleavage Condition | 5-10% Formic Acid | [1][2] |

| Cleavage Time | 30 minutes | [1][2] |

| Mass of Residual Tag | 143 Da | [1][3] |

| Alternative Mass Tag | 84 Da | [4] |

| Recommended Probe Concentration | 2 µM to 100 µM (start with 40 µM) | [5] |

| Storage Temperature | -20°C | [2][6] |

Experimental Protocols

1. Protein Labeling via Click Chemistry

This protocol describes the labeling of alkyne-modified proteins in a cell lysate with this compound.

Materials:

-

Cell lysate containing alkyne-modified proteins (1 mg/mL)

-

This compound

-

DMSO

-

Copper(II) Sulfate (CuSO₄) + Protectant

-

Reducing Agent (e.g., Sodium Ascorbate)

-

Water (deionized)

Procedure:

-

Prepare a stock solution of this compound in DMSO.[3]

-

In a microfuge tube, prepare the click chemistry reaction mixture. For a 1 mL reaction, add the components in the following order:

-

Add the reaction mixture to 1 mL of the cell lysate.

-

Incubate the reaction for 90 minutes at room temperature with continuous rotation.[5]

-

To precipitate the proteins, add 4 mL of methanol and 1 mL of chloroform to the reaction mixture and vortex briefly.[5]

-

Add 3 mL of water and vortex again.[5]

-

Centrifuge at 13,000-20,000 x g for 10 minutes at 4°C to separate the phases.[5]

-

Carefully remove the upper aqueous layer.

-

Add 450 µL of cold methanol and vortex to wash the protein pellet.[5]

-

Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.[5]

-

Discard the supernatant and air-dry the protein pellet for at least 15 minutes. Do not over-dry the pellet.[5]

2. Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of DADPS biotin-tagged proteins using streptavidin agarose (B213101) resin.

Materials:

-

Air-dried protein pellet from the labeling reaction

-

Resuspension Buffer (50 mM Tris, 150 mM NaCl, 1% SDS)[7]

-

Streptavidin Agarose Resin (50% slurry)[7]

-

PBS (Phosphate-Buffered Saline)

-

Wash Buffer 1 (1% SDS in PBS)[7]

-

Wash Buffer 2 (PBS)[7]

Procedure:

-

Resuspend the air-dried protein pellet in 1 mL of Resuspension Buffer by bath sonication.[7]

-

Prepare the streptavidin agarose resin by washing it twice with 1 mL of PBS and once with 1 mL of Resuspension Buffer.[7]

-

Add 100 µL of the 50% streptavidin agarose slurry (50 µL of settled resin) to the solubilized protein sample.[7]

-

Incubate the mixture for 2 hours on a rotator at room temperature to allow for binding.[7]

-

Pellet the resin by centrifugation and discard the supernatant.

-

Wash the resin twice with 1 mL of Wash Buffer 1.[7]

-

Wash the resin twice with 1 mL of Wash Buffer 2.[7]

3. Elution of Captured Proteins

This protocol describes the release of captured proteins from the streptavidin resin by cleaving the DADPS linker.

Materials:

-

Streptavidin resin with bound biotinylated proteins

-

Elution Buffer (5% Formic Acid in water)[7]

-

50% Acetonitrile (B52724) in water[7]

-

Ice-cold methanol

Procedure:

-

Add 100 µL of Elution Buffer to the resin.[7]

-

Incubate for 30 minutes at room temperature.[7]

-

Centrifuge at 2,000 x g for 2 minutes and collect the eluent.[7]

-

Repeat the elution step (steps 1-3) and combine the eluents.[7]

-

Add 200 µL of 50% acetonitrile in water to the resin, centrifuge, and collect the eluent. Combine this with the previous eluents.[7]

-

To precipitate the eluted proteins, add 1 mL of ice-cold methanol and incubate for 2 hours to overnight at -20°C.[7]

-

Collect the protein pellet by centrifugation at 10,000 x g for 10 minutes at 4°C.[7]

-

Air-dry the pellet for 5 minutes and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for western blotting or a suitable buffer for mass spectrometry).[7]

Visualizations

Caption: Experimental workflow for this compound protein labeling.

Caption: PROTAC mechanism utilizing a this compound derived linker.

References

- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 6. This compound, 1260247-50-4 | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

Application Note: Affinity Purification of Alkyne-Modified Proteins Using DADPS Biotin Azide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein dynamics, interactions, and post-translational modifications is fundamental to understanding cellular processes in both health and disease. Affinity purification coupled with mass spectrometry (AP-MS) has become a cornerstone technique for isolating and identifying protein complexes.[1][2][3] A powerful strategy for this involves bioorthogonal chemistry, where a target protein is first tagged with a chemical handle (e.g., an alkyne group) and then covalently linked to a purification tag, such as biotin.[4][5]

This application note details a protocol for the affinity purification of alkyne-modified proteins using DADPS Biotin Azide (B81097). The azide group on this reagent reacts with the alkyne-modified protein via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[4][6][7]

A key innovation of the DADPS (dialkoxydiphenylsilane) Biotin Azide probe is the incorporation of an acid-cleavable DADPS linker.[8][9] The extraordinary strength of the streptavidin-biotin interaction (KD ≈ 10⁻¹⁵ M) makes elution of captured proteins challenging, often requiring harsh, denaturing conditions that can interfere with downstream analysis.[9][10] The DADPS linker circumvents this issue by allowing for the efficient release of captured biomolecules under mild acidic conditions (e.g., 5-10% formic acid), leaving only a small molecular fragment on the protein.[8][9][11] This makes the DADPS probe particularly advantageous for proteomic studies requiring the analysis of intact proteins or for on-bead digestion followed by peptide analysis.[11]

Principle of the Method

The workflow consists of three main stages:

-

Metabolic or Chemical Labeling: Target proteins are first modified to contain an alkyne functional group. This is typically achieved by metabolically incorporating an alkyne-bearing amino acid analog (e.g., L-homopropargylglycine, HPG) into newly synthesized proteins in cell culture.

-

Click Chemistry Reaction: The alkyne-modified proteins within a cell lysate are covalently labeled with DADPS Biotin Azide. The azide group on the DADPS probe reacts with the alkyne handle on the protein to form a stable triazole linkage.[6]

-

Affinity Purification & Elution: The resulting biotinylated proteins are captured using streptavidin-conjugated magnetic beads or agarose (B213101) resin.[12] After stringent washing to remove non-specific binders, the captured proteins are released from the beads by cleaving the DADPS linker with formic acid. The purified proteins are then ready for downstream analysis, such as Western blotting or mass spectrometry.

Visualized Experimental Workflow

Caption: Overall workflow for this compound affinity purification.

Detailed Protocols

Note: These protocols are general guidelines and may require optimization for specific cell types and experimental goals.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Amino Acid Starvation (Optional): To increase incorporation efficiency, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.

-

Metabolic Labeling: Replace the starvation medium with methionine-free medium supplemented with 25-50 µM L-homopropargylglycine (HPG). Culture the cells for the desired labeling period (e.g., 4-24 hours).

-

Cell Harvest: Wash cells twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation at 500 x g for 5 minutes.

-

Lysis: Resuspend the cell pellet in ice-cold RIPA Lysis Buffer (or other appropriate lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Lysate Preparation: Incubate on ice for 30 minutes with periodic vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

This protocol is for a 1 mg protein sample in a 1 mL final reaction volume. Scale reagents accordingly.

-

Prepare Click Reagent Premix: In a microfuge tube, prepare the following premix immediately before use. Note: Add reagents in the specified order.

-

This compound (from 10 mM stock in DMSO): 4 µL (Final concentration: 40 µM)

-

Copper(II) Sulfate (from 100 mM stock in H₂O): 10 µL

-

THPTA Ligand (from 200 mM stock in H₂O): 10 µL

-

-

Combine Reagents: To 1 mg of protein lysate, add the Click Reagent Premix.

-

Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate (B8700270) solution to initiate the reaction.

-

Incubation: Vortex the sample gently and incubate at room temperature for 1-2 hours, protected from light.[4]

Caption: Schematic of the Cu(I)-catalyzed click chemistry reaction.

-

Bead Preparation: Resuspend streptavidin magnetic beads in their storage buffer. For each 1 mg protein sample, transfer 50 µL of bead slurry to a new tube. Place the tube on a magnetic stand, remove the supernatant, and discard.[13]

-

Bead Equilibration: Wash the beads three times with 1 mL of RIPA buffer (or your lysis buffer) to equilibrate them.

-

Protein Binding: Add the 1 mL biotinylated protein lysate from Protocol B to the washed beads. Incubate overnight at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant (unbound fraction). Wash the beads extensively to remove non-specifically bound proteins. Perform the following washes, 5 minutes each on a rotator:

-

2x with 1 mL RIPA buffer

-

1x with 1 mL of 1 M KCl

-

1x with 1 mL of 0.1 M Na₂CO₃

-

1x with 1 mL of 2 M Urea in 10 mM Tris-HCl, pH 8.0

-

2x with 1 mL PBS

-

-

Elution: After the final wash, remove all supernatant. To elute the captured proteins, add 100 µL of 5% Formic Acid to the beads.[8][9]

-

Incubation & Collection: Incubate for 30 minutes at room temperature with gentle mixing. Place the tube on the magnetic stand and carefully transfer the supernatant, which contains your purified proteins, to a new tube.

-

Neutralization/Drying: The eluate can be neutralized with Tris base or dried down in a vacuum concentrator for subsequent analysis by mass spectrometry.

Data Presentation and Quantitative Analysis

Affinity purification experiments should always be compared to a negative control (e.g., cells not treated with HPG, or a mock reaction without this compound) to distinguish true interactors from non-specific background proteins.[1] Quantitative mass spectrometry is the preferred method for analysis.[14]

Table 1: Example Quantitative Proteomics Data from DADPS-Biotin Azide Pulldown

This table shows hypothetical data for proteins identified by mass spectrometry after affinity purification. The "Enrichment Fold" is calculated by dividing the protein abundance in the HPG-treated sample by the abundance in the negative control. High enrichment folds indicate specific capture.

| Protein ID | Gene Name | Abundance (HPG Sample) | Abundance (Control Sample) | Enrichment Fold (HPG/Control) |

| P01234 | Protein X | 1.5 x 10⁸ | 2.1 x 10⁵ | 714.3 |

| Q56789 | Protein Y | 9.8 x 10⁷ | 3.5 x 10⁵ | 280.0 |

| P98765 | Protein Z | 7.2 x 10⁷ | Not Detected | > 1000 |

| P60709 | ACTB | 5.0 x 10⁶ | 4.8 x 10⁶ | 1.0 |

| P02768 | ALB | 1.2 x 10⁶ | 1.1 x 10⁶ | 1.1 |

Data are for illustrative purposes only.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield of Purified Protein | - Inefficient metabolic labeling. - Inefficient click reaction. - Incomplete elution. | - Optimize HPG concentration and incubation time. - Use freshly prepared sodium ascorbate. Ensure all click reagents are active. - Increase formic acid incubation time or concentration (up to 10%). |

| High Background / Non-specific Binding | - Insufficient washing. - Hydrophobic interactions with beads. - Endogenously biotinylated proteins. | - Increase the number and stringency of wash steps (e.g., add detergents like SDS to initial washes). - Pre-clear lysate with unconjugated beads before adding streptavidin beads. |

| No Protein Detected After Elution | - Click reaction failed. - Protein degraded. | - Verify the activity of all reagents. Run a positive control (e.g., using an alkyne-BSA standard). - Ensure protease inhibitors are used at all steps. Keep samples cold. |

References

- 1. Profiling of Protein Interaction Networks of Protein Complexes Using Affinity Purification and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Quantitative Tandem Affinity Purification, an Effective Tool to Investigate Protein Complex Composition in Plant Hormone Signaling: Strigolactones in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. This compound, 1260247-50-4 | BroadPharm [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. tandfonline.com [tandfonline.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

DADPS Biotin Azide: Application & Protocols for Mass Spectrometry-Based Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

DADPS Biotin (B1667282) Azide (B81097) is a cleavable biotin probe that has become an invaluable tool in mass spectrometry-based proteomics. Its unique dialkoxydiphenylsilane (DADPS) linker addresses a significant challenge in affinity purification workflows: the remarkably strong interaction between biotin and streptavidin. This robust, non-covalent bond often necessitates harsh elution conditions that can lead to sample contamination and loss. The DADPS linker, however, allows for the efficient release of captured biomolecules under mild acidic conditions, preserving sample integrity and enhancing the quality of downstream mass spectrometry analysis.[1][2][3]

The key features of DADPS Biotin Azide that make it particularly advantageous for proteomic studies include:

-

Mild Cleavage Conditions: The DADPS linker is efficiently cleaved with dilute acids, such as 5-10% formic acid, in as little as 30 minutes.[1][2][3] This preserves post-translational modifications and protein complexes that might be disrupted by harsher elution methods.

-

Small Residual Mass Tag: Upon cleavage, a small molecular fragment of 143 Da is left on the labeled protein.[1][2][3] This minimal residual mass simplifies data analysis in mass spectrometry.

-

High Labeling Selectivity: The azide group allows for highly selective "click" chemistry reactions with alkyne-modified biomolecules, ensuring specific capture of target proteins.[1][4]

-

Improved Proteome Coverage: Studies have shown that the use of the DADPS linker can lead to the identification of a greater number of unique cysteine residues compared to other cleavable linkers.[5][6]

This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based proteomics.

Principle and Workflow

The general workflow for using this compound in a proteomics experiment involves several key steps. Initially, target proteins are metabolically, enzymatically, or chemically labeled with a bioorthogonal handle, typically an alkyne group. The this compound is then covalently attached to the alkyne-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The biotinylated proteins are subsequently enriched using streptavidin-coated beads. After stringent washing to remove non-specifically bound proteins, the captured proteins are released from the beads by cleaving the DADPS linker with formic acid. The eluted proteins are then processed for mass spectrometry analysis.

Quantitative Data Summary

The use of this compound has been shown to be effective in various quantitative proteomics applications. Below is a summary of comparative data from a study profiling the cellular cysteinome.

| Linker Type | Enrichment Strategy | Number of Unique Cysteine Residues Identified (in all three replicates) |

| DADPS | Enrichment after Proteolysis | 4326 |

| DADPS | Enrichment before Proteolysis | 2795 |

| AZO | Enrichment after Proteolysis | Not specified |

| AZO | Enrichment before Proteolysis | Not specified |